molecular formula C15H20FNO2 B7588955 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid

4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid

Cat. No. B7588955
M. Wt: 265.32 g/mol
InChI Key: BPSCMTDZXWVNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid, also known as FMCA, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. FMCA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion.

Scientific Research Applications

4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors like 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has also been studied for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

Mechanism of Action

4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid exerts its pharmacological effects by inhibiting the activity of DPP-4, which is a peptidase enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and decrease glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects:
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. In humans, 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has been shown to increase GLP-1 and GIP levels, resulting in improved glycemic control. 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has also been shown to have beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels.

Advantages and Limitations for Lab Experiments

4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of DPP-4 in glucose metabolism and insulin secretion. However, 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has some limitations as a research tool, including its high cost and limited solubility in aqueous solutions.

Future Directions

Future research on 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid could focus on its potential therapeutic applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further studies could investigate the long-term safety and efficacy of 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid in humans, as well as its potential use in combination with other antidiabetic drugs. Finally, the development of more cost-effective and soluble 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid derivatives could improve its utility as a research tool.

Synthesis Methods

4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid can be synthesized using a multistep process involving the reaction of 3-fluoro-4-methylbenzylamine with cyclohexanone followed by the addition of a carboxylic acid group. The resulting product is then purified using column chromatography to obtain pure 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid.

properties

IUPAC Name

4-[(3-fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-10-2-3-11(8-14(10)16)9-17-13-6-4-12(5-7-13)15(18)19/h2-3,8,12-13,17H,4-7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSCMTDZXWVNSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCC(CC2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.